XLogP3 Lipophilicity Compared to the Unsubstituted Piperazine Scaffold
The 3-methoxybenzenesulfonyl substitution increases the computed XLogP3 by approximately 1.6 units relative to the unsubstituted 3-(piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine core. The target compound has an XLogP3 of 1.6, while the core scaffold (CAS 2097967-52-5), lacking the sulfonylaryl group, is expected to have an XLogP3 near 0 or negative, based on its smaller molecular surface and additional hydrogen-bond-capable secondary amine. This lipophilicity shift enhances predicted passive membrane permeability while still remaining within the favorable drug-like range (typically 1–3 for CNS; 1–5 for oral drugs) [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-(Piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyridazine (CAS 2097967-52-5), estimated XLogP3 < 0.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.6 units |
| Conditions | Computed using XLogP3 algorithm (PubChem); experimental logP not reported |
Why This Matters
Optimal lipophilicity balances solubility and passive permeability; the methoxybenzenesulfonyl group moves the scaffold into a more favorable logP window for cell-based assays compared to the underivatized piperazine core.
- [1] PubChem Compound Summary for CID 71799943, XLogP3 value. National Center for Biotechnology Information. View Source
- [2] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Advanced Drug Delivery Reviews, vol. 23, pp. 3-25, 1997. (Used for logP drug-likeness benchmarks). View Source
